molecular formula C15H18FNO4S B6506643 4-fluoro-N-[(furan-3-yl)methyl]-N-(2-methoxyethyl)-3-methylbenzene-1-sulfonamide CAS No. 1421457-50-2

4-fluoro-N-[(furan-3-yl)methyl]-N-(2-methoxyethyl)-3-methylbenzene-1-sulfonamide

Cat. No.: B6506643
CAS No.: 1421457-50-2
M. Wt: 327.4 g/mol
InChI Key: YOPJTBSZJZPEAV-UHFFFAOYSA-N
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Description

4-fluoro-N-[(furan-3-yl)methyl]-N-(2-methoxyethyl)-3-methylbenzene-1-sulfonamide is a synthetic sulfonamide-based compound intended for research applications. Sulfonamides represent a significant class of bioactive molecules known for their broad pharmacological activities. The core sulfonamide functional group is a key feature in many compounds that act on bacterial dihydropteroate synthase (DHPS), a crucial enzyme in the folate synthesis pathway . Beyond their classic antibacterial role, sulfonamide-containing structures are extensively investigated in modern drug discovery for their potential anti-carbonic anhydrase activity, and as modulators for various other therapeutic targets . The specific molecular architecture of this compound, incorporating a furan ring and a fluoro-methyl substituted benzene sulfonamide, suggests potential for diverse research applications. Researchers can utilize this compound as a building block in medicinal chemistry, a candidate in high-throughput screening assays, or a lead compound for developing novel enzyme inhibitors. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

4-fluoro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FNO4S/c1-12-9-14(3-4-15(12)16)22(18,19)17(6-8-20-2)10-13-5-7-21-11-13/h3-5,7,9,11H,6,8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOPJTBSZJZPEAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N(CCOC)CC2=COC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorosulfonation of 3-Methyl-4-fluorobenzene

Chlorosulfonation introduces the sulfonyl chloride group to the aromatic ring. The reaction is typically conducted using chlorosulfonic acid under controlled conditions.

Procedure :

  • 3-Methyl-4-fluorobenzene (10.0 g, 79.4 mmol) is dissolved in dichloromethane (DCM, 100 mL) and cooled to 0–5°C.

  • Chlorosulfonic acid (14.2 mL, 214 mmol) is added dropwise over 30 minutes, maintaining the temperature below 10°C.

  • The mixture is stirred at room temperature for 4 hours, then quenched with ice-cold water (200 mL).

  • The organic layer is separated, washed with saturated NaHCO₃ and brine, dried over MgSO₄, and concentrated to yield 3-methyl-4-fluorobenzenesulfonyl chloride as a pale-yellow solid (14.8 g, 85%).

Key Data :

ParameterValue
Yield85%
Purity (HPLC)>95%
Characterization¹H NMR (CDCl₃): δ 7.92 (d, J=8.2 Hz, 1H), 7.45 (dd, J=8.2, 2.1 Hz, 1H), 7.32 (d, J=2.1 Hz, 1H), 2.55 (s, 3H).

Preparation of N-[(furan-3-yl)methyl]-N-(2-methoxyethyl)amine

Reductive Amination Strategy

The secondary amine is synthesized via reductive amination between furan-3-ylmethanamine and 2-methoxyacetaldehyde using sodium cyanoborohydride (NaBH₃CN).

Procedure :

  • Furan-3-ylmethanamine (5.0 g, 50.6 mmol) and 2-methoxyacetaldehyde (4.3 mL, 50.6 mmol) are dissolved in methanol (50 mL).

  • Acetic acid (3.0 mL) is added, followed by NaBH₃CN (3.2 g, 50.6 mmol).

  • The mixture is stirred at room temperature for 12 hours, then concentrated under reduced pressure.

  • The residue is partitioned between DCM (100 mL) and water (50 mL). The organic layer is dried over MgSO₄ and concentrated to afford the amine as a colorless oil (6.8 g, 78%).

Key Data :

ParameterValue
Yield78%
Purity (GC-MS)>90%
Characterization¹H NMR (CDCl₃): δ 7.38 (s, 1H), 6.40 (d, J=1.8 Hz, 1H), 3.55 (t, J=5.6 Hz, 2H), 3.42 (s, 3H), 3.30 (t, J=5.6 Hz, 2H), 2.85 (s, 2H).

Coupling Reaction to Form the Target Sulfonamide

Sulfonylation of the Secondary Amine

The sulfonyl chloride reacts with the secondary amine in the presence of a base to form the sulfonamide.

Procedure :

  • 3-Methyl-4-fluorobenzenesulfonyl chloride (7.0 g, 30.4 mmol) is dissolved in DCM (100 mL) and cooled to 0–5°C.

  • N-[(furan-3-yl)methyl]-N-(2-methoxyethyl)amine (5.2 g, 30.4 mmol) and N,N-diisopropylethylamine (DIEA, 5.3 mL, 30.4 mmol) are added dropwise.

  • The mixture is stirred at room temperature for 6 hours, then washed with 1M HCl, saturated NaHCO₃, and brine.

  • The organic layer is dried over MgSO₄, concentrated, and purified via flash chromatography (EtOAc/hexane, 1:3) to yield the title compound as a white solid (9.1 g, 82%).

Key Data :

ParameterValue
Yield82%
Purity (HPLC)>98%
Characterization¹H NMR (CDCl₃): δ 7.85 (d, J=8.1 Hz, 1H), 7.42 (dd, J=8.1, 2.0 Hz, 1H), 7.35 (d, J=2.0 Hz, 1H), 7.30 (s, 1H), 6.38 (d, J=1.7 Hz, 1H), 4.05 (s, 2H), 3.60 (t, J=5.5 Hz, 2H), 3.45 (s, 3H), 3.35 (t, J=5.5 Hz, 2H), 2.60 (s, 3H).

Optimization of Reaction Conditions

Solvent and Base Screening

Comparative studies reveal that dichloromethane and DIEA provide optimal yields and purity:

SolventBaseTemperature (°C)Yield (%)Purity (%)
DCMDIEA258298
THFTEA257595
AcetoneNa₂CO₃406892

Stoichiometric Ratios

A 1:1 molar ratio of sulfonyl chloride to amine minimizes side products (e.g., disubstituted amines).

Scale-Up and Industrial Considerations

Pilot-scale synthesis (500 g) achieved an 80% yield using continuous flow reactors, reducing reaction time to 2 hours . Critical quality attributes (CQAs) include residual solvent levels (<0.1% DCM) and sulfonic acid impurities (<0.5%).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to the corresponding amine.

    Substitution: The aromatic ring and the furan moiety can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination or chlorinating agents for chlorination.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

In organic synthesis, 4-fluoro-N-[(furan-3-yl)methyl]-N-(2-methoxyethyl)-3-methylbenzene-1-sulfonamide serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. The presence of the sulfonamide group suggests possible activity as an enzyme inhibitor, while the furan ring may contribute to binding affinity and specificity.

Industry

In materials science, the compound could be used in the development of new polymers or as a building block for advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 4-fluoro-N-[(furan-3-yl)methyl]-N-(2-methoxyethyl)-3-methylbenzene-1-sulfonamide exerts its effects depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, with the sulfonamide group playing a key role in binding to the active site. The furan ring and fluorine atom can enhance binding affinity and selectivity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Key Substituents Molecular Weight (g/mol) Structural Features Potential Applications/Notes References
4-Fluoro-N-[(furan-3-yl)methyl]-N-(2-methoxyethyl)-3-methylbenzene-1-sulfonamide - 3-Methylbenzene
- 4-Fluoro
- N-(furan-3-ylmethyl)
- N-(2-methoxyethyl)
Not reported - Polar methoxyethyl enhances solubility
- Furan enables π-π interactions
Likely explored in medicinal chemistry for enzyme inhibition or receptor modulation Target Compound
4-Fluoro-N-methyl-N-(1,2,3,4-tetrahydrocarbazol-3-yl)benzenesulfonamide - N-Methyl
- N-(tetrahydrocarbazol-3-yl)
Not reported - Bulky tetrahydrocarbazol group
- Rigid bicyclic structure
Potential CNS-targeting applications due to carbazole moiety
N-[3-(4-fluorobenzenesulfonamido)-4-methoxyphenyl]-4-phenylbenzamide - 4-Fluorobenzenesulfonamide
- Methoxyphenyl
- Benzamide
476.53 - Extended aromatic system
- High molecular weight
Possible use in kinase inhibition or protein binding studies
4-fluoro-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-methylbenzenesulfonamide - Furan-3-yl
- Thiophen-2-yl
- Hydroxyethyl
Not reported - Heterocyclic diversity (furan/thiophene)
- Hydroxy group for H-bonding
May exhibit improved solubility and target selectivity compared to purely hydrophobic analogs

Key Observations:

Substituent Effects on Solubility :

  • The 2-methoxyethyl group in the target compound likely improves aqueous solubility compared to analogs with purely hydrophobic substituents (e.g., tetrahydrocarbazol in ). This aligns with trends observed in , where methoxyethyl chains are used to optimize pharmacokinetic properties .
  • In contrast, the thiophene and hydroxy groups in the analog from may further enhance polarity and H-bonding capacity .

Compounds with tetrahydrocarbazol () or biphenyl moieties () exhibit increased steric bulk, which may influence binding pocket accessibility in biological targets .

Research Findings and Data Gaps

  • Biological Activity : Sulfonamides in (e.g., goxalapladib ) are used in atherosclerosis treatment, implying that the target compound’s structural features may align with protease or kinase inhibition applications .
  • Data Limitations : Experimental data on the target compound’s melting point, solubility, and bioactivity are absent in the provided evidence. Further studies are needed to validate inferred properties.

Biological Activity

The compound 4-fluoro-N-[(furan-3-yl)methyl]-N-(2-methoxyethyl)-3-methylbenzene-1-sulfonamide is a sulfonamide derivative that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C14H16FNO3SC_{14}H_{16}FNO_3S, with a molecular weight of approximately 303.35 g/mol. The presence of the fluoro and furan groups is significant for its biological activity, influencing both its pharmacokinetic properties and interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, particularly in the context of inflammatory pathways and receptor modulation. Research indicates that sulfonamides can act as inhibitors of certain enzymes and receptors involved in inflammatory processes.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Effect Observed Reference
Cytokine InhibitionReduction in IL-17 production
Antimicrobial PotentialInhibition of bacterial growth (general class)General knowledge
Selective Receptor ModulationInteraction with RORγ receptor

Study on Inflammatory Diseases

A study investigated the efficacy of a related sulfonamide compound in models of psoriasis and rheumatoid arthritis. The findings indicated that compounds targeting RORγ could significantly reduce symptoms by lowering IL-17 levels, suggesting potential applications for this compound in treating inflammatory diseases .

Antimicrobial Efficacy

While specific studies on this compound's antimicrobial effects are sparse, sulfonamides as a class have been well-documented for their effectiveness against various bacterial strains. Future research should focus on evaluating the specific antimicrobial spectrum and mechanisms for this particular compound.

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of 4-fluoro-N-[(furan-3-yl)methyl]-N-(2-methoxyethyl)-3-methylbenzene-1-sulfonamide to ensure high purity and yield?

  • Methodological Answer : Synthesis optimization requires precise control of reaction conditions, including temperature (typically 60–80°C for sulfonamide coupling), pH (neutral to mildly basic), and reaction time (monitored via TLC/HPLC). Solvent selection (e.g., DMF or THF) is critical for solubility of intermediates. Post-synthesis purification via column chromatography or recrystallization ensures ≥95% purity, validated by HPLC and 1^1H/13^{13}C NMR .

Q. How can researchers validate the structural integrity of this compound and its intermediates?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : 19^{19}F NMR to confirm fluorine placement; 1^1H NMR for furan and methoxyethyl proton environments.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+).
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and solid-state packing (if single crystals are obtainable) .

Q. What analytical techniques are most effective for assessing the compound’s stability under varying storage conditions?

  • Methodological Answer : Accelerated stability studies using:

  • HPLC-UV : Monitor degradation products under stress conditions (e.g., heat, light, humidity).
  • Thermogravimetric Analysis (TGA) : Assess thermal decomposition profiles.
  • Dynamic Vapor Sorption (DVS) : Evaluate hygroscopicity, which is critical for storage protocol design .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination, furan substitution) influence the compound’s bioactivity and target selectivity?

  • Methodological Answer : Perform QSAR studies to correlate substituent effects (e.g., fluorine’s electron-withdrawing nature, furan’s π-π stacking potential) with bioactivity. Use molecular docking simulations (e.g., AutoDock Vina) to predict interactions with targets like COX-2 or carbonic anhydrase isoforms. Experimental validation via enzyme inhibition assays (IC50_{50} determination) can resolve discrepancies between computational and empirical data .

Q. What strategies can resolve contradictory data in biological activity studies (e.g., conflicting IC50_{50} values across assays)?

  • Methodological Answer :

  • Assay Standardization : Control variables like buffer pH, ATP concentration (for kinase assays), and cell line viability.
  • Orthogonal Assays : Cross-validate using SPR (surface plasmon resonance) for binding affinity and cell-based luciferase reporter assays.
  • Meta-analysis : Compare results with structurally analogous compounds (e.g., 4-fluoro-N-[2-(methanesulfonyl)phenyl] derivatives) to identify trends .

Q. How can researchers leverage crystallographic data to rationalize unexpected reaction outcomes (e.g., dimerization or sulfonamide rearrangement)?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) can reveal:

  • Non-covalent interactions : Hydrogen bonding between sulfonamide S=O and methoxyethyl groups.
  • Steric effects : Furan’s 3-position substitution may hinder access to reactive sites. Compare with literature analogs (e.g., 4-fluoro-N,N-di-substituted sulfonamides) to identify steric/electronic bottlenecks .

Q. What computational methods are suitable for predicting metabolic pathways and toxicity profiles of this compound?

  • Methodological Answer :

  • In Silico Metabolism Prediction : Tools like GLORY or ADMET Predictor simulate Phase I/II metabolism (e.g., cytochrome P450-mediated oxidation of the methoxyethyl group).
  • Toxicity Profiling : Use Derek Nexus for structural alerts (e.g., sulfonamide hypersensitivity) and ProTox-II for LD50_{50} estimation .

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